

Application Notes: HC-067047 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: HC-067047 hydrochloride

Cat. No.: B1488082

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Introduction

HC-067047 is a potent, selective, and reversible antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] As a non-selective cation channel, TRPV4 is implicated in a multitude of physiological processes, including mechanosensation, osmoregulation, and thermosensation.[3] It is activated by a diverse range of stimuli such as heat, osmotic pressure, shear stress, and chemical compounds like phorbol esters and the synthetic agonist GSK1016790A.[3][4] The specificity of HC-067047 makes it an invaluable pharmacological tool for isolating and characterizing TRPV4-mediated currents in both native tissues and heterologous expression systems using patch clamp electrophysiology.[1][5] These notes provide a comprehensive guide for researchers utilizing HC-067047 to investigate TRPV4 channel function.

Mechanism of Action

HC-067047 functions as a noncompetitive antagonist of the TRPV4 channel.[1][6] It reversibly inhibits ion influx through TRPV4 channels, regardless of the activation stimulus.[1] This suggests that HC-067047 does not compete with agonists for the same binding site but rather modulates the channel's ability to open.[6] Its high selectivity for TRPV4 over other TRP channels (TRPV1, TRPV2, TRPV3, TRPM8) ensures minimal off-target effects in electrophysiological recordings.[7]

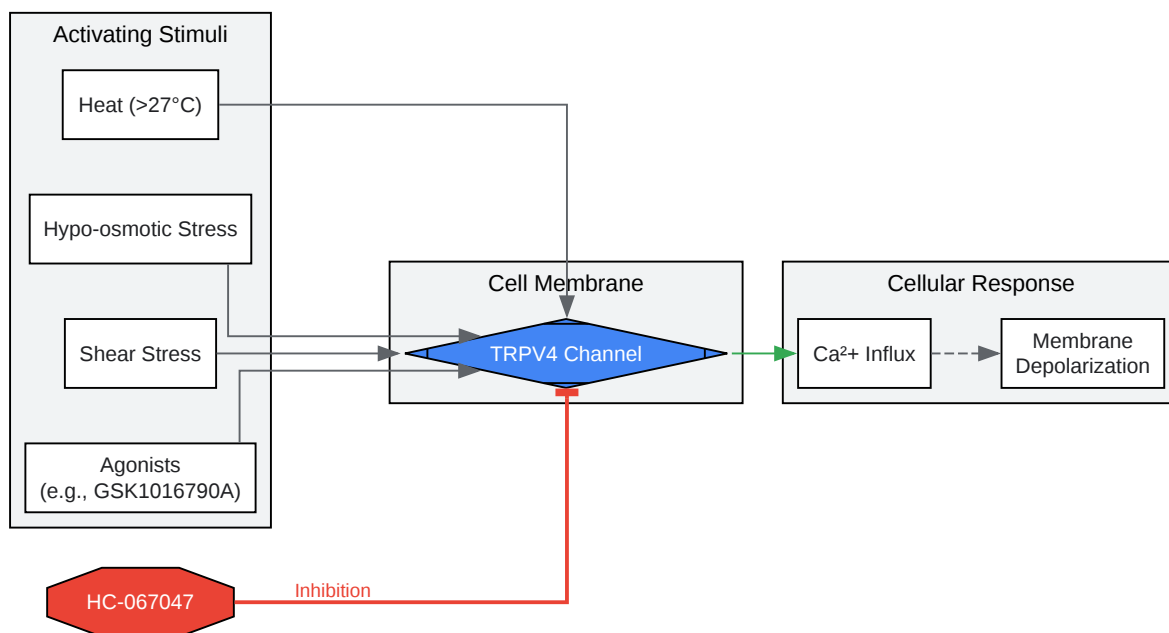
Pharmacological and Physicochemical Properties

The key parameters for using HC-067047 in experiments are summarized below. This data is critical for preparing accurate stock solutions and determining appropriate working concentrations.

Property	Value	Citation(s)
Chemical Name	2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide	[8]
Molecular Weight	471.51 g/mol	[7][8]
IC ₅₀ (Human TRPV4)	48 nM	[1][6][7][9]
IC ₅₀ (Mouse TRPV4)	17 nM	[1][6][7][9]
IC ₅₀ (Rat TRPV4)	133 nM	[1][6][7][9]
Solubility	Soluble to 100 mM in DMSO and to 25 mM in ethanol.	[7][8]
Storage	Store solid compound at +4°C. Store stock solutions at -20°C for up to one month.[8]	[8]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the central role of the TRPV4 channel in response to various stimuli and the inhibitory action of HC-067047.



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Caption: TRPV4 channel activation by diverse stimuli and its inhibition by HC-067047.

Detailed Protocol: Whole-Cell Patch Clamp Analysis of TRPV4 Inhibition

This protocol describes how to measure the inhibitory effect of HC-067047 on TRPV4 currents activated by the agonist GSK1016790A in a heterologous expression system (e.g., HEK293 cells).

Part 1: Preparation of Solutions

Proper solution preparation is critical for successful patch clamp experiments.

- Extracellular (Bath) Solution (in mM):

- NaCl: 126
- KCl: 3
- MgCl₂: 1
- CaCl₂: 2
- NaH₂PO₄: 1.25
- NaHCO₃: 26
- Glucose: 10
- Instructions: Prepare from stock solutions. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. Continuously bubble with carbogen (95% O₂ / 5% CO₂).[\[10\]](#)[\[11\]](#)
- Intracellular (Pipette) Solution (in mM):
 - K-Gluconate: 115
 - HEPES: 10
 - EGTA: 11
 - NaCl: 5
 - ATP-Mg: 2
 - GTP-Na: 0.3
 - Instructions: Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[\[10\]](#)
Filter using a 0.2 µm syringe filter before use and store on ice.
- HC-067047 Stock and Working Solutions:
 - Stock Solution (10 mM): Dissolve 4.72 mg of HC-067047 (MW: 471.51) in 1 mL of 100% DMSO.[\[7\]](#) Aliquot and store at -20°C.

- Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution into the extracellular solution to achieve final desired concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
- Agonist (GSK1016790A) Solution:
 - Prepare a stock solution in DMSO. On the day of the experiment, dilute into the extracellular solution to a final working concentration (e.g., 10-100 nM).

Part 2: Cell Preparation and Recording

- Cell Culture: Use a cell line (e.g., HEK293) stably or transiently transfected with the gene for the TRPV4 ortholog of interest (human, mouse, or rat). Plate cells on glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 5–8 MΩ when filled with intracellular solution.[\[11\]](#)
- Establishing Whole-Cell Configuration:
 - Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution (~2 mL/min).
 - Approach a target cell with the glass pipette while applying slight positive pressure.
 - Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
 - Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[\[10\]](#)[\[12\]](#)

Part 3: Voltage-Clamp Experimental Procedure

- Stabilization: Clamp the cell's membrane potential at -60 mV. Allow the recording to stabilize for 3-5 minutes.

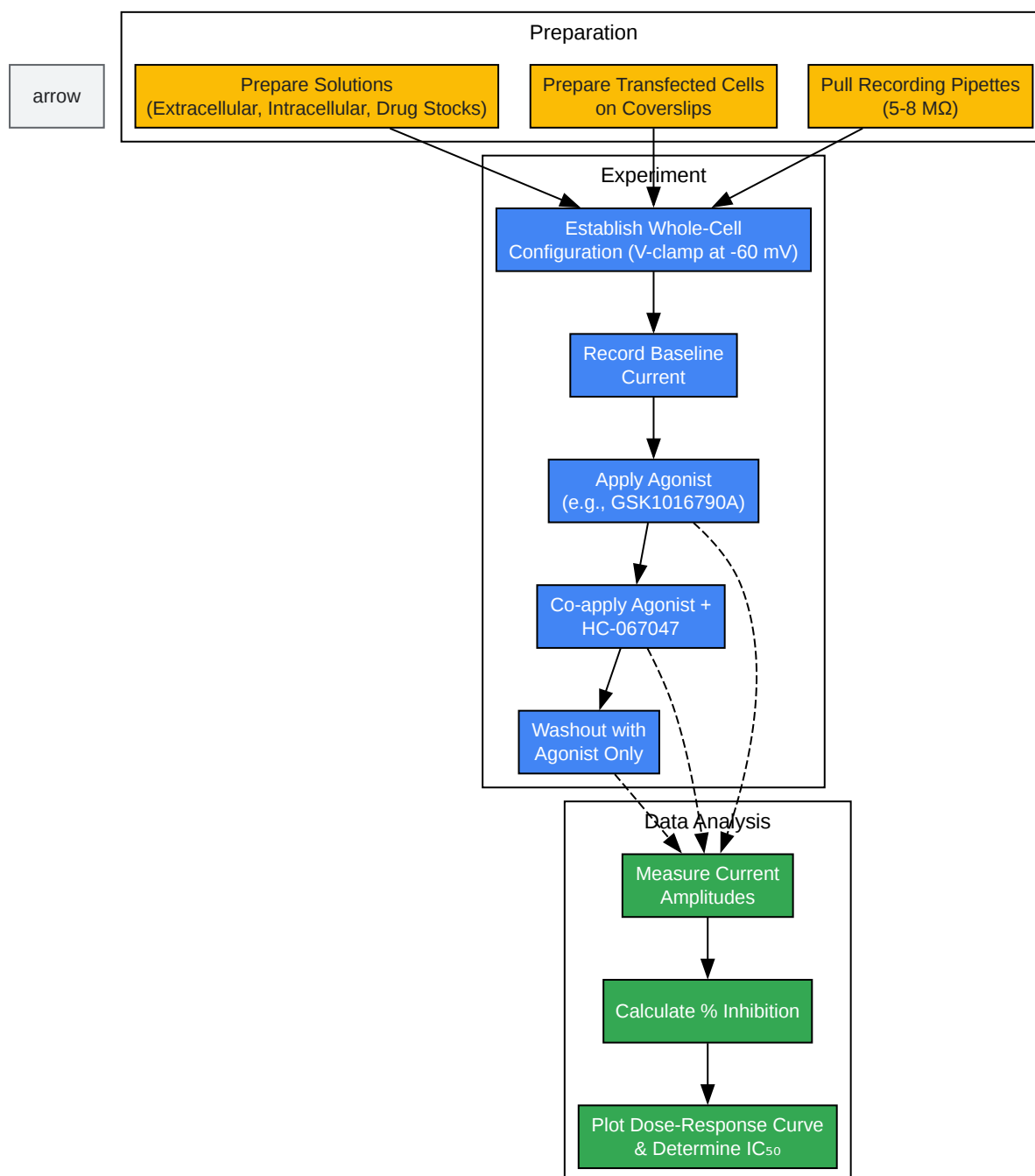
- **Baseline Recording:** Record baseline currents. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) or a step protocol to measure the cell's basal current-voltage (I-V) relationship.
- **TRPV4 Activation:** Perfuse the bath with the extracellular solution containing the TRPV4 agonist GSK1016790A. A large, non-selective cation current should develop, indicating TRPV4 activation.^{[5][13]} Wait for the current to reach a stable plateau.
- **Application of HC-067047:** While continuing to apply the agonist, co-perfuse with a solution containing both the agonist and HC-067047. Start with the lowest concentration of HC-067047.
- **Inhibition Measurement:** Record the inward and outward currents after they stabilize in the presence of the antagonist. A significant reduction in the current amplitude indicates inhibition by HC-067047.^[5]
- **Dose-Response (Optional):** To determine the IC₅₀, repeat steps 4-5 with progressively higher concentrations of HC-067047 on different cells.
- **Washout:** Perfuse the chamber again with the agonist-only solution to demonstrate the reversibility of the block. The current should partially or fully recover to the level seen in step 3.

Part 4: Data Analysis

- Measure the peak current amplitude elicited by the agonist (I_{agonist}).
- Measure the remaining current amplitude in the presence of the antagonist (I_{antagonist}).
- Calculate the percentage of inhibition for each concentration:
 - $\% \text{ Inhibition} = (1 - (I_{\text{antagonist}} / I_{\text{agonist}})) * 100$
- Plot the % Inhibition against the log concentration of HC-067047 and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following flowchart provides a visual summary of the experimental protocol.



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